

TAK-901 efficacy comparison solid tumors lymphoma

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Compound Focus: Tak-901

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TAK-901 Efficacy Profile Across Cancer Types

The table below summarizes the experimental data on **TAK-901**'s efficacy from recent studies.

Cancer Type	Experimental Model	Key Efficacy Findings	Proposed Primary Mechanism	Supporting Citation
Glioblastoma	In vitro (cell lines, GSCs); in vivo (orthotopic mouse models)	Reduced cell viability, self-renewal, migration, invasion; induced apoptosis & cell cycle arrest; inhibited tumor growth in vivo.	Aurora kinase inhibition; suppression of SREBP1-mediated lipid metabolism. [1]	[1]

Cancer Type	Experimental Model	Key Efficacy Findings	Proposed Primary Mechanism	Supporting Citation
Prostate Cancer	In vitro (cell lines)	Inhibited proliferation, colony formation, migration; induced apoptosis and G2/M-phase cell cycle arrest.	Inhibition of Aurora B; novel identification as an EPHA2 inhibitor. [2]	[2]
Merkel Cell Carcinoma (MCC)	In vitro (cell lines); in vivo (xenograft models)	Selectively reduced viability of virus-positive MCC; identified as a top hit in high-throughput screen.	Aurora kinase B (AURKB) inhibition. [3]	[3]
Lymphoma & Other Hematologic Cancers*	Early-phase clinical trials	Used in clinical trials studying treatment of lymphoma, myelofibrosis, and multiple myeloma.	Multi-kinase inhibition (Aurora A/B, JAK, Src family kinases). [4] [5]	[4] [5]
Pan-Cancer Immunomodulatory Effect	Computational prediction & in vitro validation (single-cell transcriptomics)	Identified as a novel candidate for upregulating MHC-I expression, potentially enhancing immune recognition of tumors.	Aurora kinase inhibition (predicted mechanism for immune effect). [6]	[6]

*Note: Clinical trial status is listed as "completed," but specific efficacy results from these trials are not detailed in the available sources. [4]

Detailed Experimental Protocols

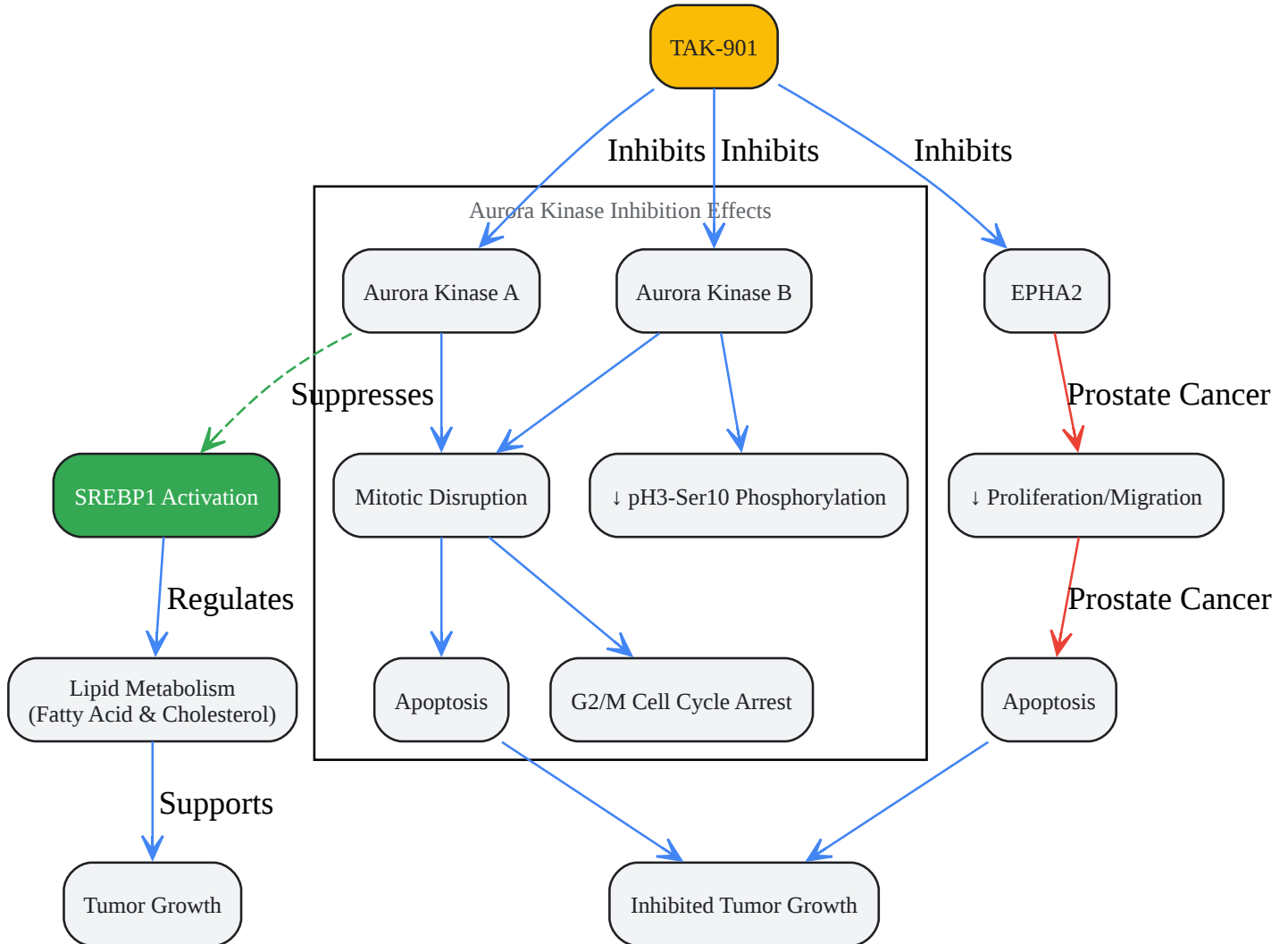
To help interpret the data, here are the methodologies used in the key studies cited above.

- **Cell Viability and Proliferation Assays:** Studies on glioblastoma and prostate cancer used standard assays to measure the reduction in cell viability and the inhibition of colony formation following **TAK-901** treatment. [1] [2] In MCC, a high-throughput screen of ~4000 compounds using dose-response curves and Area Under the Curve (AUC) analysis identified Aurora kinase inhibitors as selective hits. [3]
- **Mechanism of Action Studies:**
 - **Western Blotting:** Used across studies to analyze protein expression changes, such as the downregulation of mature SREBP1 in glioblastoma and the activation of the CHK1 signaling pathway in prostate cancer. [1] [2]
 - **RNA-seq and RT-qPCR:** Employed in glioblastoma research to identify downstream targets of **TAK-901**, confirming the downregulation of lipid metabolism pathways. [1]
 - **Flow Cytometry:** Applied to assess cell cycle arrest (e.g., G2/M phase) and apoptosis in cells treated with **TAK-901**. [1] [2] [5]
- **In Vivo Validation:** The efficacy of **TAK-901** in inhibiting tumor growth was directly demonstrated in orthotopic glioblastoma mouse models. [1] Another Aurora B inhibitor, AZD2811, showed efficacy in MCC xenograft models, supporting the target's validity. [3]

Signaling Pathways and Mechanism of Action

TAK-901 primarily functions as a multi-kinase inhibitor. Its main targets and downstream effects are illustrated in the pathway below.

TAK-901 Mechanism of Action and Downstream Effects



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Key Insights for Researchers

- **Multi-Kinase Activity:** **TAK-901**'s efficacy likely stems from its ability to simultaneously inhibit several kinases, including Aurora A, Aurora B, JAK3, and Src family kinases, disrupting multiple pro-survival pathways. [4] [5]
- **Emerging Immunomodulatory Role:** A novel computational approach suggested **TAK-901** can upregulate MHC-I expression, a crucial mechanism for immune recognition. This indicates its potential for combination therapies with immune checkpoint inhibitors. [6]
- **Novel Target Identification:** Recent research identified EPHA2 as a direct target of **TAK-901** in prostate cancer, revealing a new, kinase-independent mechanism of action that could expand its

therapeutic application. [2]

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